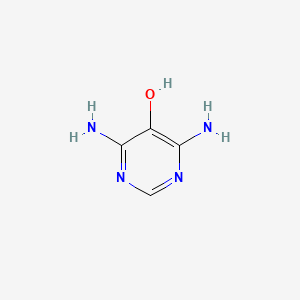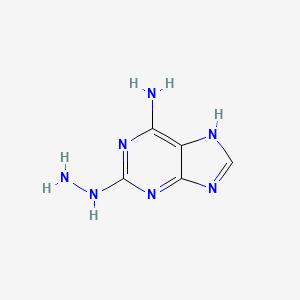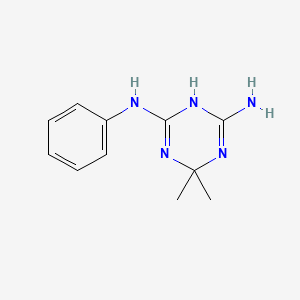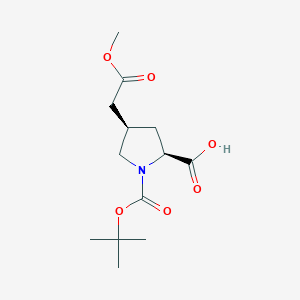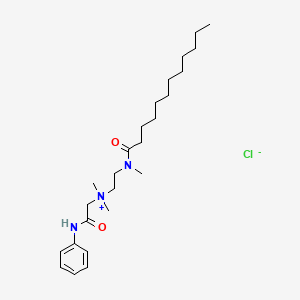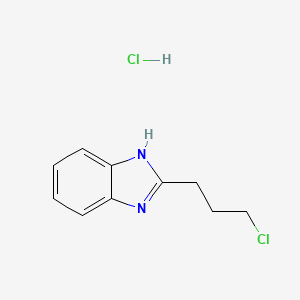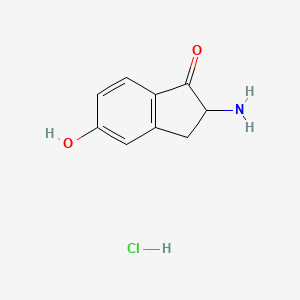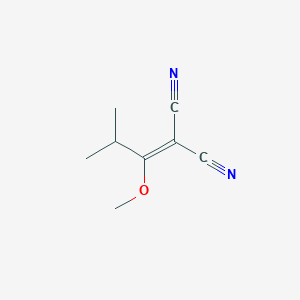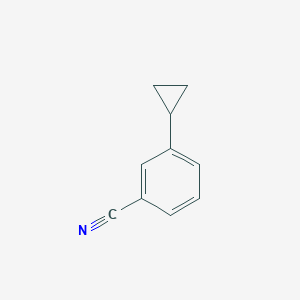
1-(2-Butoxyethoxy)ethanol
Vue d'ensemble
Description
1-(2-Butoxyethoxy)ethanol, also known as diethylene glycol butyl ether, is an organic compound and one of several glycol ether solvents . It is a colorless liquid with a low odor and high boiling point . It is primarily used in paints and coatings and is an ingredient in some household cleaning products, cosmetics, and personal care products .
Synthesis Analysis
Diethylene glycol monobutyl ether (DEGBE) is produced by the reaction of ethylene oxide and n-butanol with an alkalic catalyst . DEGBE is also a chemical intermediate for the synthesis of diethylene glycol monobutyl ether acetate, diethylene glycol dibutyl ether, and piperonyl acetate .Molecular Structure Analysis
The molecular formula of 1-(2-Butoxyethoxy)ethanol is C8H18O3 . It has an average mass of 162.227 Da and a monoisotopic mass of 162.125595 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Butoxyethoxy)ethanol are not detailed in the sources, it is known that this compound is used as a solvent in various applications, suggesting it participates in dissolution processes .Physical And Chemical Properties Analysis
1-(2-Butoxyethoxy)ethanol is a colorless liquid with a slight odor . It has a melting point of -68°C and a boiling point of 230°C . It is soluble in water, ethanol, ethyl ether, and acetone .Applications De Recherche Scientifique
Thermo-Physical Properties and Spectral Analysis
1-(2-Butoxyethoxy)ethanol has been extensively studied for its thermo-physical properties and spectral analysis in binary liquid mixtures. Kaur and Dubey (2018) explored its interactions with alcohols like 1-hexanol, 1-octanol, and 1-decanol, focusing on excess functions and deviations in properties. The research used FT-IR techniques to investigate the -OH interactions between mixtures, contributing to our understanding of molecular interactions in liquid systems (Kaur & Dubey, 2018).
Excess Molar Volumes in Aqueous Mixtures
Wieczorek (1996) investigated the excess molar volumes of aqueous solutions of 1-(2-Butoxyethoxy)ethanol, revealing insights into its behavior in water. This study contributes to the understanding of the compound’s properties in different solvent environments (Wieczorek, 1996).
Extraction of Alcohols from Water
A study by Chapeaux et al. (2008) explored the potential of 1-(2-Butoxyethoxy)ethanol in the extraction of alcohols like 1-butanol from water. This research highlights the compound's relevance in the separation of alcohol-water mixtures, which is critical in industrial processes such as biofuel production (Chapeaux et al., 2008).
Viscosity and Refractive Index in Binary Systems
Research by Chiou, Chen, and Chen (2010) focused on the density, viscosity, and refractive index of binary systems involving 1-(2-Butoxyethoxy)ethanol. This study provides valuable data for understanding the physical properties of mixtures containing this compound, which is useful for various industrial applications (Chiou, Chen, & Chen, 2010).
Interaction with Chloroalkanes
Pal and Kumar (1998) examined the excess molar volumes and dynamic viscosities of binary liquid mixtures of 1-(2-Butoxyethoxy)ethanol with chloroalkanes. Their findings contribute to the understanding of molecular interactions in such mixtures, relevant for chemical processing and solvent applications (Pal & Kumar, 1998).
Spectral Studies with Amines
Dubey and Dhingra (2020) conducted acoustic, volumetric, transport, and spectral studies of binary liquid mixtures of 1-(2-Butoxyethoxy)ethanol with various amines. This research is crucial for understanding the specific interactions between these compounds, which can be applied in chemical synthesis and analysis (Dubey & Dhingra, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-butoxyethoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-3-4-5-10-6-7-11-8(2)9/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOETZUGRUONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866425 | |
| Record name | 1-(2-Butoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54446-78-5 | |
| Record name | Ethanol, 1-(2-butoxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054446785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Butoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

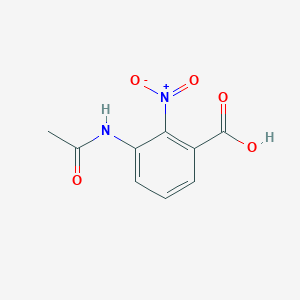
![[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B3053481.png)
